![molecular formula C6H8N2O3 B1393518 Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate CAS No. 799257-45-7](/img/structure/B1393518.png)
Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate
Overview
Description
Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate is a compound that falls under the category of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .
Molecular Structure Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Scientific Research Applications
Building Block in Medicinal Chemistry
Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a derivative of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate, has been explored as a versatile building block in medicinal chemistry. A method for preparing derivatives where various nucleophiles displace the ester functionalities has been developed. This creates a new series of bifunctional 1,2,4-oxadiazole building blocks for integration into biologically relevant molecules (Ž. Jakopin, 2018).
Corrosion Inhibition
Derivatives of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate have been synthesized and their corrosion inhibition ability towards mild steel in sulfuric acid has been assessed. Studies using various methods, including gravimetric, electrochemical, SEM, and computational methods, have shown that these derivatives can effectively inhibit corrosion (P. Ammal et al., 2018).
Antihypertensive Activity
Certain derivatives of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate have shown potential antihypertensive activity. This was demonstrated in a study where the hydrazide derivative exhibited significant antihypertensive effects in rats (A. A. Santilli & R. Morris, 1979).
Structural Analysis
The structural characteristics of derivatives like Ethyl 5-methyl- 10-(2,4,6-trimethylphenyl)-8-oxa-1,2,9-triazabicyclo[5.3.0]deca-3,5,9-triene-2-carboxylate have been determined, contributing to the understanding of molecular conformation and potential applications in various fields (P. Beltrame et al., 1993).
Fungicidal Activity
Research has been conducted on the fungicidal activity of 1,3,4-oxadiazole derivatives against Rhizoctonia solani, indicating potential agricultural applications (H. Chen et al., 2000).
Antibacterial and Antifungal Properties
Several derivatives of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate have been synthesized and shown to possess moderate to significant antibacterial and antifungal activities (H. Khalid et al., 2016).
Mechanism of Action
Target of Action
Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate is a type of oxadiazole, a class of compounds that have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Oxadiazoles have been found to have potential for structure-activity relationship (SAR), activity potential, and promising targets for mode of action .
Mode of Action
Oxadiazoles, in general, are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence their interaction with biological targets.
Biochemical Pathways
Given the anti-infective properties of oxadiazoles, it can be inferred that they may interact with pathways related to bacterial, viral, and leishmanial infections .
Result of Action
Given the anti-infective properties of oxadiazoles, it can be inferred that they may have a significant impact on the cellular processes of infectious agents .
Future Directions
Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . This suggests that Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate and similar compounds could have potential applications in various fields in the future.
properties
IUPAC Name |
ethyl 5-methyloxadiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-10-6(9)5-4(2)11-8-7-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJLWOOFVUSJIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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